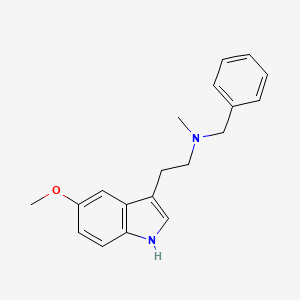
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is a complex organic compound that belongs to the class of tryptamines Tryptamines are known for their significant roles in biochemistry and pharmacology, often associated with neurotransmitter functions and psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-methoxyindole with benzyl chloride in the presence of a base, followed by reductive amination with formaldehyde and methylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides, amines, or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Potential therapeutic applications due to its psychoactive properties, including research into treatments for mental health disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction can modulate various neurotransmitter pathways, influencing mood, perception, and cognition. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests a high affinity for the 5-HT2A receptor subtype.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Shares the methoxy group on the indole ring but differs in the alkylamine side chain.
N-Benzyl-2-(5-hydroxy-1H-indol-3-yl)-N-methylethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
N,N-Dimethyltryptamine (DMT): Lacks the benzyl group, making it structurally simpler.
Uniqueness
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is unique due to its combination of a benzyl group and a methoxy-substituted indole ring. This structural arrangement enhances its affinity for certain serotonin receptors, potentially leading to distinct pharmacological effects compared to other tryptamines.
Properties
CAS No. |
1233-48-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.398 |
IUPAC Name |
N-benzyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(14-15-6-4-3-5-7-15)11-10-16-13-20-19-9-8-17(22-2)12-18(16)19/h3-9,12-13,20H,10-11,14H2,1-2H3 |
InChI Key |
IFRNCHRBJMIVBK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |
Synonyms |
1H-Indole-3-ethanamine, 5-methoxy-N-methyl-N-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















